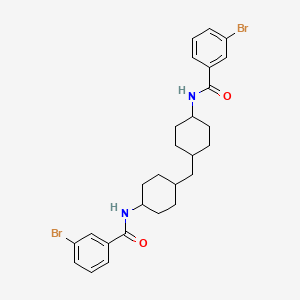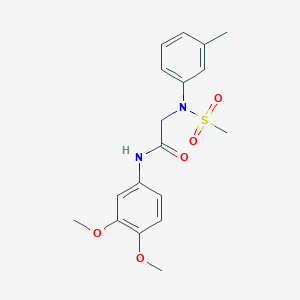![molecular formula C23H23NO2S B12479526 N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide](/img/structure/B12479526.png)
N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzylamine with benzoyl chloride under basic conditions to form N-(4-methoxybenzyl)benzamide.
Introduction of the Methyl Group: The N-methylation of the benzamide can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding benzylamine derivative.
Substitution: The methoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylamine derivatives.
Substitution: Halogenated, nitrated benzamides.
Scientific Research Applications
N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The phenylsulfanyl group can interact with thiol groups in proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-N-methylamine: Similar structure but lacks the benzamide core.
N-(2-methoxybenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide: Contains a methylsulfonyl group instead of a phenylsulfanyl group.
Uniqueness
N-(4-methoxybenzyl)-N-methyl-4-[(phenylsulfanyl)methyl]benzamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzamide derivatives.
Properties
Molecular Formula |
C23H23NO2S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-4-(phenylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C23H23NO2S/c1-24(16-18-10-14-21(26-2)15-11-18)23(25)20-12-8-19(9-13-20)17-27-22-6-4-3-5-7-22/h3-15H,16-17H2,1-2H3 |
InChI Key |
WLJQDGXPWDYMFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12479443.png)
![4-chloro-N-[(3-chlorophenyl)methyl]-N-[(hydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12479445.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclohexanamine](/img/structure/B12479448.png)
![N-({1,1,1,3,3,3-hexafluoro-2-[(pyridin-2-ylcarbamoyl)amino]propan-2-yl}oxy)ethanimidoyl chloride](/img/structure/B12479460.png)

![N-benzyl-4-methoxy-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12479478.png)

![4-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B12479483.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B12479485.png)
![N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12479493.png)
![({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)[3-(imidazol-1-YL)propyl]amine](/img/structure/B12479497.png)
![ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B12479501.png)
![4-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12479514.png)

